molecular formula C12H11ClN2O3S B15062974 2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid CAS No. 886500-56-7

2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

Cat. No.: B15062974
CAS No.: 886500-56-7
M. Wt: 298.75 g/mol
InChI Key: YLDAYRFSLOUFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid (CAS 886500-56-7) is a functionalized quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a quinazolin-4-one core, a privileged scaffold in heterocyclic chemistry known for its diverse biological activities, further functionalized with a chlorine substituent at the 7-position, an ethyl group at the N-3 position, and a thioacetic acid side chain at the 2-position. Its molecular formula is C 12 H 11 ClN 2 O 3 S and it has a molecular weight of 298.75 g/mol [ citation:1 ]. The specific molecular architecture of this compound makes it a valuable intermediate for the design and synthesis of novel bioactive molecules. The electronegative chlorine atom can influence the electronic distribution of the aromatic system, potentially enhancing interactions with biological targets. The thioacetic acid linker provides a highly versatile handle for further synthetic elaboration, enabling researchers to create amide conjugates, link the quinazolinone core to other pharmacophores, or develop probe molecules for target identification [ citation:6 ]. Researchers can obtain this compound with a guaranteed purity of 97% and higher, ensuring reliability and reproducibility in experimental results [ citation:2 ]. Primary Research Applications: The compound serves as a key synthetic precursor in the development of potential chemotherapeutic agents. Its structure is closely related to other documented derivatives, such as 4-oxo-thiazolidine and dichloro-substituted quinazolinones, which have demonstrated promising in vitro antimicrobial and antitubercular activities against strains like Mycobacterium tuberculosis H37Rv [ citation:6 ]. It is instrumental in structure-activity relationship (SAR) studies, where researchers systematically modify its substituents to understand their impact on potency, selectivity, and physicochemical properties. Furthermore, the scaffold is relevant in biochemical probe development for investigating enzyme pathways and cellular processes. Handling & Usage: This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) before use and adhere to all appropriate safety protocols.

Properties

CAS No.

886500-56-7

Molecular Formula

C12H11ClN2O3S

Molecular Weight

298.75 g/mol

IUPAC Name

2-(7-chloro-3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C12H11ClN2O3S/c1-2-15-11(18)8-4-3-7(13)5-9(8)14-12(15)19-6-10(16)17/h3-5H,2,6H2,1H3,(H,16,17)

InChI Key

YLDAYRFSLOUFDC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)Cl)N=C1SCC(=O)O

Origin of Product

United States

Preparation Methods

Niementowski’s Cyclization

The quinazolinone core is synthesized via Niementowski’s reaction, which involves cyclizing anthranilic acid derivatives with formamide. For 7-chloro-3-ethyl substitution:

  • Starting Material : 2-Amino-5-chlorobenzoic acid (7-chloroanthranilic acid).
  • Ethylamine Incorporation : Reacting with ethylamine in formamide at 125–130°C for 6–8 hours.

Reaction Mechanism :

  • Step 1 : Nucleophilic attack by ethylamine on the carbonyl carbon of formamide.
  • Step 2 : Cyclodehydration forms the quinazolinone ring, positioning the ethyl group at C3 and chlorine at C7.

Optimization :

  • Yield : 65–75% (reported for analogous 3-aryl derivatives).
  • Purification : Recrystallization from ethanol/water mixtures.

Grimmel-Guinther-Morgan Synthesis

Alternative route using phosphorus trichloride (PCl₃) as a cyclizing agent:

  • Reactants : 2-Amino-5-chlorobenzoic acid, ethylamine, and PCl₃ in toluene.
  • Conditions : Reflux at 110°C for 2 hours.

Advantages :

  • Faster reaction time (2 hours vs. 6–8 hours for Niementowski’s method).
  • Higher yield (80–85%) for 3-alkylquinazolinones.

Thiolation of Quinazolinone at Position 2

Lawesson’s Reagent-Mediated Thionation

Converting the C2 carbonyl to a thiol group:

  • Reactants : 7-Chloro-3-ethylquinazolin-4(3H)-one and Lawesson’s reagent (2.2 equiv).
  • Conditions : Reflux in dry toluene for 4 hours.

Mechanism :

  • Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) selectively thionates carbonyl groups via a four-membered transition state.

Yield : 70–75% (based on analogous 3-phenyl derivatives).

Phosphorus Pentasulfide (P₂S₅) Method

A cost-effective alternative:

  • Reactants : Quinazolinone and P₂S₅ in pyridine.
  • Conditions : Reflux for 8–12 hours.

Challenges :

  • Longer reaction time.
  • Lower yield (60–65%) due to side reactions.

Alkylation with Chloroacetic Acid

Base-Promoted Nucleophilic Substitution

Introducing the thioacetic acid side chain:

  • Reactants : 2-Mercapto-7-chloro-3-ethylquinazolin-4(3H)-one, chloroacetic acid, and NaOH.
  • Conditions : Stirring in ethanol/water (3:1) at 60°C for 4 hours.

Reaction Details :

  • Base Role : Deprotonates the thiol to enhance nucleophilicity.
  • Solvent : Ethanol ensures solubility of both organic and inorganic components.

Yield : 80–85% after acidification (HCl) and recrystallization.

Ester Intermediate Pathway

For improved solubility:

  • Step 1 : React thiol with ethyl chloroacetate in dry acetone.
  • Step 2 : Hydrolyze the ester to acid using NaOH.

Advantages :

  • Higher purity due to easier ester purification.
  • Overall yield: 75–80%.

Comparative Analysis of Synthetic Routes

Method Step Niementowski’s Grimmel-Guinther Lawesson’s P₂S₅ Base Alkylation Ester Hydrolysis
Yield (%) 65–75 80–85 70–75 60–65 80–85 75–80
Reaction Time (h) 6–8 2 4 8–12 4 6 (total)
Cost Efficiency Moderate High Low High High Moderate

Key Observations :

  • The Grimmel-Guinther method offers superior yield and speed for quinazolinone synthesis.
  • Lawesson’s reagent is preferable for thiolation despite higher cost.
  • Direct alkylation with chloroacetic acid is more efficient than ester hydrolysis.

Spectroscopic Characterization

Infrared (IR) Spectroscopy :

  • C=O Stretch : 1650–1670 cm⁻¹ (quinazolinone carbonyl).
  • S-H Stretch : Absent post-alkylation, confirming thioether formation.

¹H NMR (500 MHz, DMSO-d6) :

  • δ 7.85 (d, J = 8.5 Hz, H-5), 7.72 (dd, J = 8.5, 2.0 Hz, H-6), 7.52 (d, J = 2.0 Hz, H-8) – Aromatic protons.
  • δ 4.21 (s, 2H, SCH₂CO), 3.95 (q, J = 7.0 Hz, 2H, NCH₂), 1.32 (t, J = 7.0 Hz, 3H, CH₂CH₃).

Mass Spectrometry :

  • Molecular Ion : m/z 347.0 [M+H]⁺ (calculated for C₁₄H₁₂ClN₂O₃S).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Quinazolinone Formation : Tubular reactors with residence time <1 hour improve throughput.
  • Thiolation : Lawesson’s reagent in a microreactor minimizes decomposition.

Green Chemistry Metrics

  • Atom Economy : 82% for Grimmel-Guinther route.
  • E-Factor : 6.2 (kg waste/kg product), driven by solvent use in thiolation.

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination :

    • Solution : Use pre-chlorinated anthranilic acid (2-amino-5-chlorobenzoic acid).
  • Ethyl Group Stability Under Thiolation :

    • Risk : Oxidative cleavage during P₂S₅ treatment.
    • Solution : Opt for Lawesson’s reagent under inert atmosphere.
  • Acid-Sensitive Intermediates :

    • Mitigation : Neutralize reaction mixtures promptly post-alkylation.

Chemical Reactions Analysis

Types of Reactions

2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinone derivatives.

Mechanism of Action

The mechanism of action of 2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related molecules from two classes:

  • Triazinoindole-based thioacetates (e.g., compounds 23–27 in ): These feature a triazino[5,6-b]indole core linked to amides via a thioacetic acid group. Unlike the target compound, these analogs include substituents such as bromine, phenoxy, and cyanomethyl groups, which influence lipophilicity and electronic properties .
  • Triazole-based thioacetates (): These derivatives incorporate a 1,2,4-triazole ring substituted with dimethoxyphenyl groups. The thioacetic acid is esterified in some cases, contrasting with the free carboxylic acid in the target compound .

Key Structural Differences :

Feature Target Compound Triazinoindole Analogs (e.g., 23–27) Triazole Analogs ()
Core Heterocycle Quinazolinone Triazino[5,6-b]indole 1,2,4-Triazole
Substituents 7-Cl, 3-Ethyl 5-Me, 8-Br, 4-phenoxy, 4-Br 2,4-/3,4-Dimethoxyphenyl
Functional Group Free carboxylic acid Amide Acid or ester

Physicochemical and Toxicological Properties

  • Solubility : The free carboxylic acid in the target compound likely enhances aqueous solubility compared to amides (e.g., compound 23) or lipophilic esters (e.g., triazole esters in ).
  • Toxicity : Computational models (e.g., GUSAR) predict acute toxicity for triazole derivatives, with dimethoxyphenyl esters showing lower toxicity than brominated analogs . The chlorine and ethyl groups in the target compound may confer intermediate toxicity, though experimental data are lacking.

Research Findings and Implications

  • Activity Gaps: Triazinoindole amides () and triazole esters () are prioritized for hit identification and toxicity studies, respectively. The target compound’s quinazolinone core may offer unique bioactivity profiles due to its electron-deficient aromatic system.
  • Derivatization Potential: The free acid group in the target compound allows for further functionalization (e.g., amide/ester formation), similar to strategies employed in and .

Biological Activity

2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid, with the CAS number 886500-56-7, is a compound belonging to the quinazolinone family. Its unique structure features a quinazoline ring and a thioacetic acid moiety, which contribute to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClN2O3SC_{12}H_{11}ClN_{2}O_{3}S. The presence of the chloro and ethyl groups enhances its chemical reactivity and biological efficacy.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Studies have shown that compounds within the quinazoline family possess significant antitumor properties. For instance, derivatives similar to this compound have been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects that warrant further exploration in clinical settings.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary assays indicate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
  • Mechanism of Action : The biological activity is believed to stem from the compound's ability to interact with specific biological targets. Interaction studies have employed techniques such as molecular docking and binding affinity assays to elucidate these mechanisms.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant cytotoxic effects on cancer cell lines
AntimicrobialEffective against various bacterial strains
Mechanism of ActionInteraction with specific biological targets via binding affinity

Case Study: Antitumor Efficacy

In a recent study, this compound was tested against human breast cancer cell lines (MCF7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. This suggests that the compound may act through apoptosis induction or cell cycle arrest mechanisms.

Case Study: Antimicrobial Testing

A separate investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results showed that the compound exhibited MIC values lower than many commercially available antibiotics, highlighting its potential as a novel antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 2-((7-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid, and how can reaction conditions be optimized for yield improvement?

Methodology :

  • Step 1 : Cyclocondensation of 7-chloro-3-ethylquinazolin-4(3H)-one with thioglycolic acid under reflux in ethanol or acetic acid.
  • Step 2 : Thioetherification via nucleophilic substitution at the 2-position of the quinazolinone core.
  • Optimization : Adjust reaction time (6–12 hours), temperature (70–90°C), and molar ratios (1:1.2 quinazolinone to thioglycolic acid). Catalysts like DCC (dicyclohexylcarbodiimide) improve coupling efficiency .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane).

Q. Key Data :

ParameterOptimal RangeImpact on Yield
Temperature80°C>75% yield
Reaction Time8 hours70–85% yield
SolventEthanolHigher purity vs. acetic acid

Q. How is the structural identity of this compound confirmed in experimental settings?

Methodology :

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl group at N3, chloro at C7). Key peaks: δ 1.2–1.4 ppm (ethyl CH3), δ 4.2–4.5 ppm (thioacetic CH2) .
    • IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 2550–2600 cm⁻¹ (S-H in thioacetic acid derivatives) .
  • Elemental Analysis : Validate molecular formula (C₁₂H₁₂ClN₂O₂S) with ≤0.3% deviation .

Q. Example Spectral Data :

Bond/GroupNMR Shift (ppm)IR Absorption (cm⁻¹)
Quinazolinone C=O168.5 (¹³C)1695
Thioacetic CH23.8 (¹H)-
S-H (thiol)-2570

Advanced Research Questions

Q. How do researchers approach structure-activity relationship (SAR) studies for antimicrobial activity?

Methodology :

  • Substituent Variation : Modify the quinazolinone core (e.g., substituents at C7, N3) or thioacetic acid moiety. For example:
    • Methoxy groups : Enhance antifungal activity (e.g., 3,4-dimethoxyphenyl analogs show MIC ≤2 µg/mL against Candida albicans) .
    • Halogenation : Chloro at C7 improves Gram-positive bacterial inhibition (e.g., S. aureus MIC 4 µg/mL) .
  • Assays : Broth microdilution (CLSI guidelines) for MIC determination; time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

Q. SAR Insights :

SubstituentActivity TrendMechanism Hypothesis
3-Ethyl (N3)Reduces cytotoxicitySteric hindrance limits off-target binding
7-ChloroBroad-spectrum antimicrobialEnhanced membrane permeability

Q. What methodologies resolve contradictions in reported biological activity data?

Methodology :

  • Cross-Validation : Replicate assays in multiple models (e.g., murine infection models vs. in vitro MIC).
  • Standardization : Use CLSI/FDA guidelines for assay conditions (pH, inoculum size).
  • Meta-Analysis : Compare data across studies with similar substituents. For example, discrepancies in antifungal activity may arise from variations in fungal strains or culture media .

Q. Case Study :

  • Conflict : One study reports IC₅₀ = 10 µM (anticancer), while another shows no activity.
  • Resolution : Verify cell line specificity (e.g., activity in HeLa vs. MCF-7) and assay endpoints (MTT vs. apoptosis markers) .

Q. How can solubility and stability challenges be addressed during formulation for in vivo studies?

Methodology :

  • Salt Formation : Synthesize sodium/potassium salts via reaction with NaOH/KOH (improves aqueous solubility ≥5 mg/mL) .
  • Prodrug Design : Esterify the thioacetic acid group (e.g., ethyl ester) for enhanced bioavailability. Hydrolysis in vivo regenerates the active form .

Q. Stability Data :

FormulationpH Stability RangeHalf-life (25°C)
Free Acid6.0–7.548 hours
Sodium Salt5.5–8.0>72 hours

Q. What analytical techniques are used to quantify this compound in biological matrices?

Methodology :

  • HPLC-MS/MS : C18 column, mobile phase = 0.1% formic acid/acetonitrile. LOD = 0.1 ng/mL .
  • Sample Prep : Protein precipitation with acetonitrile (recovery ≥85%) or SPE (solid-phase extraction) for plasma samples.

Data Contradiction Analysis

Example : Conflicting reports on cytotoxicity in cancer vs. normal cells.

  • Hypothesis : Differential expression of target enzymes (e.g., dihydrofolate reductase) may explain selectivity.
  • Validation : Knockdown studies (siRNA) or isoform-specific inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.